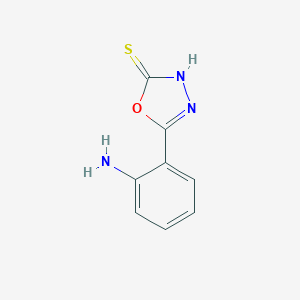

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSDCSVJMSVSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357898 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32058-76-7 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WL8388TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the Synthesis of 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, scientifically-grounded protocol for the , a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a valued bioisostere for amide and ester functionalities, offering enhanced metabolic stability and serving as a key pharmacophore in various therapeutic agents.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the synthetic strategy, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. The protocol detailed herein is a robust, two-step process commencing with the widely available precursor, 2-aminobenzoic acid. We will first explore the synthesis of the key intermediate, 2-aminobenzohydrazide, followed by its subsequent cyclization with carbon disulfide to yield the target molecule.

Strategic Overview: The Synthetic Pathway

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is most effectively achieved through the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium.[3][4] This well-established method offers high yields and operational simplicity. Our strategy, therefore, bifurcates the process into two distinct, sequential phases:

-

Phase 1: Synthesis of 2-Aminobenzohydrazide. The foundational step involves the conversion of 2-aminobenzoic acid into its corresponding acid hydrazide. This intermediate is the direct precursor required for the heterocyclic ring formation.

-

Phase 2: Oxidative Cyclization. The synthesized 2-aminobenzohydrazide is reacted with carbon disulfide (CS₂) in an alkaline alcoholic solution. This reaction proceeds via a dithiocarbazate intermediate, which undergoes intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring.

This strategic approach is visualized in the workflow diagram below.

Caption: High-level workflow for the synthesis of the target compound.

Phase 1 Protocol: Synthesis of 2-Aminobenzohydrazide

The journey to our target molecule begins with the preparation of 2-aminobenzohydrazide from 2-aminobenzoic acid, also known as anthranilic acid.[5][6] This is a classic two-reaction sequence involving esterification followed by hydrazinolysis.

Step A: Esterification of 2-Aminobenzoic Acid

Causality: Direct conversion of a carboxylic acid to a hydrazide is possible but can be sluggish and require harsh conditions. A more efficient and widely adopted route is to first convert the carboxylic acid to an ester. The ester's carbonyl carbon is more electrophilic than that of the parent carboxylic acid (after deprotonation by hydrazine), making it significantly more susceptible to nucleophilic attack by hydrazine in the subsequent step. Methanol is chosen for its low cost and the ease of removal of the resulting methyl ester. A strong acid catalyst, like sulfuric acid, is essential to protonate the carbonyl oxygen of the benzoic acid, thereby activating it towards nucleophilic attack by methanol.

Experimental Protocol:

-

To a 500 mL round-bottom flask, add 2-aminobenzoic acid (0.2 mol, 27.4 g).

-

Add methanol (200 mL) and carefully add concentrated sulfuric acid (5 mL) dropwise while stirring in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 400 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

The product, methyl 2-aminobenzoate, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Step B: Hydrazinolysis of Methyl 2-Aminobenzoate

Causality: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to displace the methoxide (-OCH₃) leaving group, yielding the stable acid hydrazide. Ethanol serves as an excellent solvent that dissolves both the ester and hydrazine hydrate, facilitating the reaction.

Experimental Protocol:

-

In a 250 mL round-bottom flask, dissolve the dried methyl 2-aminobenzoate (0.15 mol, 22.7 g) in ethanol (150 mL).

-

Add hydrazine hydrate (80% solution, 0.3 mol, 18.8 mL) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.

-

Upon completion, cool the reaction mixture in an ice bath. The product, 2-aminobenzohydrazide, will crystallize out of the solution.

-

Collect the crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. The product is typically of high purity and can be used in the next step without further purification.

Phase 2 Protocol: Synthesis of 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol

This is the key cyclization step where the 1,3,4-oxadiazole ring is constructed. The reaction is a well-documented method for preparing a wide range of 5-substituted-1,3,4-oxadiazole-2-thiols.[3][7]

Causality & Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the highly electrophilic carbon atom of carbon disulfide.[8] The presence of a strong base, potassium hydroxide (KOH), is critical. It deprotonates the hydrazide moiety, creating a more potent nucleophile and facilitating the formation of a potassium dithiocarbazinate salt intermediate. This intermediate, upon heating, undergoes intramolecular cyclization. The oxygen atom of the hydrazide attacks the thiocarbonyl carbon, leading to the elimination of a water molecule and hydrogen sulfide in a concerted or stepwise fashion, resulting in the formation of the stable, aromatic 1,3,4-oxadiazole ring. The final acidification step is necessary to protonate the potassium thiolate salt to yield the final thiol product.[3]

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. ijper.org [ijper.org]

- 3. jchemrev.com [jchemrev.com]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. ymdb.ca [ymdb.ca]

- 6. Benzoic acid, 2-amino- [webbook.nist.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol: Properties, Synthesis, and Therapeutic Potential

Introduction

Heterocyclic compounds form the backbone of a significant portion of contemporary medicinal chemistry, with the 1,3,4-oxadiazole scaffold being a particularly privileged structure.[1][2] These five-membered rings, containing one oxygen and two nitrogen atoms, are present in numerous pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[3][4] This guide focuses on a specific, promising derivative: 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol. The presence of an aminophenyl group at the 5-position and a thiol group at the 2-position introduces unique chemical reactivity and biological interaction capabilities. The thiol group, in particular, allows for the existence of thiol-thione tautomerism, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles.[5] This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential in drug discovery and development for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol, also known by its IUPAC name 5-(2-aminophenyl)-3H-1,3,4-oxadiazole-2-thione, is a solid organic compound.[6] Its core structure consists of a central 1,3,4-oxadiazole ring, which is substituted with an aminophenyl group and a thiol group. The thiol group can exist in a tautomeric equilibrium with its thione form, a critical consideration for its reactivity and biological interactions.

A summary of its key computed chemical and physical properties is presented in Table 1. These parameters are essential for predicting its behavior in various biological and chemical systems, including solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃OS | [7] |

| Molecular Weight | 193.23 g/mol | [6] |

| IUPAC Name | 5-(2-aminophenyl)-3H-1,3,4-oxadiazole-2-thione | [6] |

| CAS Number | 32058-76-7 | [7] |

| XLogP3 | 1.3 | [6][7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 1 | [7] |

| Exact Mass | 193.03098303 Da | [6] |

| Complexity | 254 | [6] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)O2)N | [7] |

Table 1: Core Physicochemical Properties of 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Synthesis Protocol: A Multi-Step Approach

The synthesis of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione is a well-established multi-step process that begins with 2-aminobenzoic acid.[3][8] This procedure involves esterification, hydrazinolysis, and finally, cyclization to form the desired oxadiazole ring.

Experimental Protocol

Step 1: Esterification of 2-Aminobenzoic Acid

-

In a round-bottom flask, dissolve 10 g (0.073 mol) of 2-aminobenzoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for a specified duration to facilitate the formation of methyl 2-aminobenzoate.

-

Upon completion, neutralize the reaction mixture and extract the ester.

Step 2: Hydrazinolysis of Methyl 2-Aminobenzoate

-

Reflux the methyl 2-aminobenzoate obtained from the previous step with hydrazine hydrate in ethanol for 5 hours.[3]

-

This reaction yields 2-aminobenzohydrazide.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Cyclization to Form 5-(2-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione

-

Take 1.51 g (0.01 mol) of the 2-aminobenzohydrazide and reflux it with 10 mL of carbon disulfide in an alkaline medium (e.g., ethanolic potassium hydroxide).[3]

-

The carbon disulfide serves as the source of the carbon and sulfur atoms for the thiol group and completes the cyclization into the 1,3,4-oxadiazole ring.

-

After the reaction is complete, acidify the mixture to precipitate the crude product.

-

Purify the final product by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow Diagram

Relationship between the core structure and its potential biological activities.

Conclusion

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with significant potential for applications in drug discovery and development. Its well-defined synthesis, coupled with the known diverse biological activities of the 1,3,4-oxadiazole scaffold, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into its biological activities, mechanism of action, and structure-activity relationships will be crucial in unlocking its full therapeutic potential.

References

-

PubChem. 5-(2-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione. Available from: [Link].

-

LookChem. 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Available from: [Link].

-

Bansal, S., & Kumar, V. (2024). Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. Frontiers in Health Informatics, 13(3), 9093-9101. Available from: [Link].

-

PubChem. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Available from: [Link].

-

Bansal, S., & Kumar, V. (2024). View of Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione. Frontiers in Health Informatics. Available from: [Link].

-

ResearchGate. Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Available from: [Link].

-

MySkinRecipes. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Available from: [Link].

-

Kumar, R., et al. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of Pharmaceutical Sciences and Research, 8(1), 69-74. Available from: [Link].

-

Al-Ghorbani, M., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 1-10. Available from: [Link].

-

Kanthiah, S., et al. (2011). 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 125-128. Available from: [Link].

-

ResearchGate. Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. Available from: [Link].

-

Mini-Reviews in Organic Chemistry. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link].

-

International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link].

-

ResearchGate. Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Available from: [Link].

-

Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link].

-

ResearchGate. Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... Available from: [Link].

-

ResearchGate. 1H NMR spectrum of compound 4. Available from: [Link].

-

SpectraBase. 5-amino-1,3,4-thadiazole-2-thiol - Optional[FTIR] - Spectrum. Available from: [Link].

-

MDPI. 5-Furan-2ylo[3][6][9]xadiazole-2-thiol, 5-Furan-2yl-4H [6][7][9]triazole-3-thiol and Their Thiol-Thione Tautomerism. Available from: [Link].

-

SN Applied Sciences. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available from: [Link].

-

PubMed. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. Available from: [Link].

-

ResearchGate. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-(2-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione | C8H7N3OS | CID 870908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol|lookchem [lookchem.com]

- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 9. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | C8H7N3OS | CID 716470 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering a deep dive into the causal relationships between the molecule's structure and its spectral output. We will dissect the nuances of FT-IR, ¹H NMR, ¹³C NMR, UV-Vis, and Mass Spectrometry data, explaining the "why" behind the expected signals. This guide is structured to serve as a practical reference for researchers, providing not only interpretive insights but also robust, field-proven experimental protocols designed for reproducibility and self-validation.

Foundational Chemistry and Synthesis

The structural elucidation of any compound begins with a solid understanding of its synthesis. 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol is typically synthesized via a multi-step process commencing from 2-aminobenzoic acid.[1][2] The general pathway involves the esterification of the starting material, followed by hydrazinolysis to form 2-aminobenzohydrazide. This key intermediate is then cyclized using carbon disulfide in an alkaline medium to yield the target oxadiazole-thiol ring system.[1][2]

This synthetic route is critical for spectroscopic analysis as it informs our expectations. For instance, the presence of the 2-aminophenyl group is a direct consequence of the starting material, and its characteristic signals should be readily identifiable. Similarly, the formation of the 1,3,4-oxadiazole-2-thiol ring introduces unique spectroscopic markers that confirm successful cyclization.

Caption: Thiol-Thione tautomerism in the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful first-pass technique for confirming the presence of key functional groups. The analysis hinges on the principle that specific bonds vibrate at characteristic frequencies. For 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol, the spectrum is a composite of vibrations from the aminophenyl ring and the oxadiazole-thione core.

Expected Spectral Features: The predominance of the thione tautomer is strongly suggested by the presence of an N-H stretching vibration and a C=S stretching vibration, and the absence of a distinct S-H peak.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Causality |

| N-H Stretch (Amine) | 3450 - 3300 | Asymmetric and symmetric stretching of the primary amine (-NH₂) on the phenyl ring. |

| N-H Stretch (Thione) | 3100 - 3200 | Stretching of the N-H bond within the oxadiazole ring, characteristic of the thione tautomer. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the ortho-substituted benzene ring. |

| C=N Stretch (Oxadiazole) | 1600 - 1650 | Characteristic stretching of the endocyclic carbon-nitrogen double bond within the oxadiazole ring. [3] |

| C=C Stretch (Aromatic) | 1500 - 1600 | In-plane skeletal vibrations of the aminophenyl ring. |

| C=S Stretch (Thione) | 1250 - 1350 | Stretching of the carbon-sulfur double bond, a key indicator of the thione tautomer's prevalence. [3] |

| C-O-C Stretch (Oxadiazole) | 1020 - 1070 | Asymmetric stretching of the ether-like C-O-C linkage within the heterocyclic ring. |

Experimental Protocol: KBr Pellet Method

This protocol is designed to produce a high-quality, transparent pellet, minimizing moisture contamination which can obscure key spectral regions.

-

Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator. The agate mortar, pestle, and die set should be gently warmed under a heat lamp and cooled in a desiccator before use.

-

Sample Grinding: Grind 1-2 mg of the solid 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol sample in the agate mortar until it becomes a fine, fluffy powder. This minimizes light scattering.

-

Mixing: Add approximately 150-200 mg of the dried KBr to the mortar. Gently but thoroughly mix with the sample using the pestle to ensure uniform dispersion.

-

Pellet Pressing: Transfer the mixture to the die set. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for approximately 1-2 minutes. [4]5. Analysis: Carefully remove the resulting transparent or semi-transparent pellet and place it in the spectrometer's sample holder for analysis. A good pellet will be clear and free of cracks or cloudiness. [5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton.

¹H NMR Spectroscopy

Causality of Chemical Shifts: The chemical shifts (δ) are dictated by the electron density around the protons. Electron-withdrawing groups (like the oxadiazole ring) deshield adjacent protons, shifting their signals downfield (higher δ). Electron-donating groups (like the -NH₂ group) shield protons, moving them upfield (lower δ).

Expected Spectral Features (in DMSO-d₆):

| Proton(s) | Expected δ (ppm) | Multiplicity | Rationale & Interpretation |

| NH (Thione) | 13.0 - 14.5 | Broad Singlet | Highly deshielded proton on the oxadiazole ring nitrogen. Its broadness is due to quadrupole broadening and potential exchange. This is a strong indicator of the thione tautomer. |

| Aromatic H s | 6.7 - 7.8 | Multiplets | The four protons of the ortho-substituted aminophenyl ring will appear as a complex multiplet pattern due to spin-spin coupling. |

| NH ₂ (Amine) | 5.0 - 6.0 | Broad Singlet | Protons of the primary amine. The signal is often broad and its chemical shift can be concentration-dependent. This signal will disappear upon D₂O exchange. |

¹³C NMR Spectroscopy

Expected Spectral Features (in DMSO-d₆):

| Carbon(s) | Expected δ (ppm) | Rationale & Interpretation |

| C =S (Thione) | 175 - 185 | The most downfield signal, characteristic of a thione carbon. Its presence is definitive proof of the predominant tautomer. |

| C =N (Oxadiazole) | 155 - 165 | The other carbon atom of the oxadiazole ring, deshielded by the adjacent nitrogen and oxygen atoms. |

| Aromatic C s | 110 - 150 | Six distinct signals are expected for the six carbons of the aminophenyl ring, with the carbon attached to the amine group being the most shielded (upfield). |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this compound due to its high polarity, which aids dissolution and allows for the observation of exchangeable N-H protons.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The spectra should be recorded on a spectrometer operating at a frequency of at least 400 MHz for ¹H and 100 MHz for ¹³C to ensure adequate signal dispersion. [1]4. Acquisition Parameters: For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans will be necessary.

Caption: Standard workflow for NMR spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's conjugated systems.

Expected Spectral Features: The spectrum of 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol is expected to show absorptions corresponding to π → π* and n → π* transitions. The extensive conjugation involving the phenyl ring and the oxadiazole system will result in strong absorptions in the UV region.

| Transition Type | Expected λ_max (nm) | Rationale |

| π → π | 250 - 350 | High-energy transitions associated with the conjugated π-system of the aromatic and heterocyclic rings. |

| n → π | 350 - 450 | Lower-energy transitions involving the non-bonding electrons on the oxygen, nitrogen, and sulfur atoms. These are typically less intense than π → π* transitions. |

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

-

Solution Preparation: Prepare a stock solution of the compound of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Blanking: Use the pure solvent to zero the spectrophotometer (acquire a baseline).

-

Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-600 nm. [7]

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a suitable method.

Expected Fragmentation Pattern (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [8][9]The most intense peak is the base peak, and the peak corresponding to the intact ionized molecule is the molecular ion peak (M⁺·).

-

Molecular Ion (M⁺·): The molecular weight of C₈H₇N₃OS is 193.23 g/mol . A peak at m/z = 193 is expected, confirming the molecular formula.

-

Key Fragments: Fragmentation often occurs at the weaker bonds. Expected fragmentations include:

-

Loss of the amino group (-NH₂) or related fragments.

-

Cleavage of the bond between the phenyl ring and the oxadiazole ring.

-

Fragmentation of the oxadiazole ring itself.

-

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam. [10]3. Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The spectroscopic analysis of 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a multi-faceted process that provides a wealth of structural information. FT-IR confirms the presence of key functional groups and supports the predominance of the thione tautomer. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, respectively. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system, and Mass Spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. By integrating the data from these complementary techniques, a confident and comprehensive structural assignment can be achieved. This guide serves as a foundational resource, grounding analytical interpretation in the principles of chemical structure and reactivity.

References

-

Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione. (2024). Frontiers in Health Informatics. Available at: [Link]

-

5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Available at: [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Available at: [Link]

-

Aydogan, F., et al. (2001). 5-Furan-2ylo[1][5][11]xadiazole-2-thiol, 5-Furan-2yl-4H [1][2][11]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. Available at: [Link]

-

Structural Determination of Simple Organic Compounds using 1H-NMR Spectrometry. (n.d.). eGyanKosh. Available at: [Link]

-

Introduction to Electron Impact Ionization for GC–MS. (2019). LCGC International. Available at: [Link]

-

How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. Available at: [Link]

-

The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Available at: [Link]

-

Electron Ionization. (2022). Chemistry LibreTexts. Available at: [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Available at: [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Available at: [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly. (2024). Bitesize Bio. Available at: [Link]

-

General Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

MS Section 5.2.1.2. (n.d.). Whitman College. Available at: [Link]

-

UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. (2016). ResearchGate. Available at: [Link]

-

Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (n.d.). IJSAR. Available at: [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. Available at: [Link]

Sources

- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. kinteksolution.com [kinteksolution.com]

- 6. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 7. agilent.com [agilent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. MS Section 5.2.1.2 [people.whitman.edu]

- 11. jocpr.com [jocpr.com]

The Versatile Scaffold: A Technical Guide to 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS 32058-76-7) for Drug Discovery

Introduction: The Privileged 1,3,4-Oxadiazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 1,3,4-oxadiazole ring is a prominent member of this class, recognized for its metabolic stability and diverse pharmacological activities.[1][2] This guide focuses on a particularly promising derivative, 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS 32058-76-7), a molecule poised at the intersection of versatile chemistry and significant therapeutic potential. Its structure, featuring a reactive thiol group and a strategic aminophenyl substituent, offers a wealth of opportunities for derivatization and the development of novel therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, characterization, and burgeoning applications in modern drug discovery.

Physicochemical Properties: A Snapshot

A foundational understanding of a compound's physicochemical properties is paramount for its application in drug design and development. These parameters influence a molecule's solubility, permeability, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃OS | [3] |

| Molecular Weight | 193.23 g/mol | [3] |

| CAS Number | 32058-76-7 | |

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Characterization: From Precursor to Purified Compound

The synthesis of 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a multi-step process that begins with the readily available 2-aminobenzoic acid.[4] The synthetic pathway is logical and relies on well-established organic chemistry reactions, making it accessible to researchers with a foundational knowledge of synthetic techniques.

Synthetic Workflow Diagram

Caption: Synthetic route to 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Detailed Experimental Protocol

This protocol is based on the general methodology for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[4][5]

Step 1: Esterification of 2-Aminobenzoic Acid

-

In a round-bottom flask, suspend 2-aminobenzoic acid (0.1 mol) in methanol (150 mL).

-

Carefully add concentrated sulfuric acid (5 mL) dropwise while cooling the flask in an ice bath.

-

Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and reduce the volume of methanol under reduced pressure.

-

Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated methyl-2-aminobenzoate is filtered, washed with water, and dried.

Step 2: Synthesis of 2-Aminobenzohydrazide

-

Dissolve methyl-2-aminobenzoate (0.05 mol) in ethanol (100 mL) in a round-bottom flask.

-

Add hydrazine hydrate (0.1 mol) to the solution.[4]

-

Reflux the mixture for 10-12 hours.[4]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The precipitated 2-aminobenzohydrazide is filtered, washed with cold ethanol, and dried.

Step 3: Cyclization to 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol

-

To a solution of potassium hydroxide (0.015 mol) in ethanol (75 mL), add 2-aminobenzohydrazide (0.01 mol).[4]

-

Add carbon disulfide (0.015 mol) dropwise to the mixture and reflux for 12-16 hours.[4]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Structural Elucidation: Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (amine), S-H stretching (thiol), C=N stretching (oxadiazole ring), and C=S stretching (thione).[6]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should display signals corresponding to the aromatic protons of the aminophenyl ring, the amine protons, and the thiol proton. The integration of these signals will confirm the number of protons in each environment.[6][9]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the aromatic ring and the two unique carbons of the oxadiazole ring (one attached to the phenyl group and the other part of the thione).[7][8]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (193.23 g/mol ).

Applications in Drug Discovery: A Scaffold of Opportunity

The 1,3,4-oxadiazole-2-thiol moiety is a versatile pharmacophore that has been explored for a range of therapeutic applications. The presence of the 2-aminophenyl group in the target compound provides an additional site for modification, further expanding its potential in drug design.

Antimicrobial Activity

Derivatives of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione have been synthesized and evaluated for their antimicrobial properties.[10] These compounds have shown moderate activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[10] The thiol group is a key feature, as its S-substitution can lead to derivatives with enhanced antimicrobial potency.[5]

Workflow for Antimicrobial Screening

Caption: A typical workflow for evaluating the antimicrobial activity of a compound.

Minimum Inhibitory Concentration (MIC) Determination Protocol

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anticancer Potential

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with demonstrated anticancer activity.[1][12] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs).[13] While specific anticancer data for 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol is not yet widely reported, its structural similarity to known anticancer agents suggests it is a promising candidate for further investigation.[12]

Potential Anticancer Mechanism of Action

Caption: Postulated mechanism of anticancer action for 1,3,4-oxadiazole derivatives.

MTT Assay for Cytotoxicity Screening Protocol

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Conclusion and Future Directions

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a compelling molecular scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its chemical handles make it an attractive starting point for the generation of diverse chemical libraries. The established antimicrobial and potential anticancer activities of the 1,3,4-oxadiazole core, coupled with the unique substitution pattern of this specific compound, warrant further in-depth investigation. Future research should focus on the synthesis of a broader range of derivatives, comprehensive evaluation of their biological activities against a wider panel of targets, and elucidation of their precise mechanisms of action. Such efforts will undoubtedly pave the way for the discovery of new and effective drugs for a variety of diseases.

References

- Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione.

- Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Journal of Applicable Chemistry. 2016.

- Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology.

-

5-Furan-2yl[4][6][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules.

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.

- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol.

- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv

- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Pharmaceutical Sciences.

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.

- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol deriv

- 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. PubChem.

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery.

- 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. International Journal of Pharmacy and Pharmaceutical Sciences.

- 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 97%. Sigma-Aldrich.

- Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.

- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole deriv

- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules.

- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. Molecules.

- Design and Synthesis of Novel 2, 5-Disubstituted-1, 3, 4-Thiadiazoles and Oxadiazoles as Histone Deacetylase Inhibitors. International Journal for Pharmaceutical Research Scholars.

- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)

Sources

- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | C8H7N3OS | CID 716470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel 2, 5-Disubstituted-1, 3, 4-Thiadiazoles and Oxadiazoles as Histone Deacetylase Inhibitors - IJPRS [ijprs.com]

- 13. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 14. asianpubs.org [asianpubs.org]

tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols

An In-Depth Technical Guide to Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their nuanced structural chemistry, particularly the phenomenon of thione-thiol tautomerism. This guide provides a deep dive into the theoretical underpinnings and practical investigation of this tautomeric equilibrium. We will explore the factors governing the predominance of the thione versus the thiol form, detail robust analytical methodologies for their characterization, and discuss the implications of this dynamic equilibrium on molecular properties and biological function. This document is intended to be a comprehensive resource for researchers engaged in the design, synthesis, and analysis of this important class of heterocyclic compounds.

The Fundamental Equilibrium: Thione vs. Thiol

5-Substituted-1,3,4-oxadiazole-2-thiols are not static structures but exist as a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form.[4] This prototropic tautomerism involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom.

Caption: Thione-thiol tautomeric equilibrium in 5-substituted-1,3,4-oxadiazole-2-thiols.

While both forms can coexist, extensive experimental and computational evidence indicates that the thione tautomer is generally the more stable and predominant form both in the solid state and in solution.[5][6][7][8] The stability of the thione form is often attributed to its greater polarity and favorable solvation in polar media.[8]

Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-Thiols

A common and reliable method for the synthesis of these compounds involves the cyclization of carboxylic acid hydrazides with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent.[5][6][9]

Experimental Protocol: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

-

Dissolve Potassium Hydroxide: In a round-bottom flask, dissolve potassium hydroxide (0.01 mol) in ethanol (30 mL).

-

Add Carbon Disulfide: To the stirred solution, add carbon disulfide (0.04 mol).

-

Add Hydrazide: Slowly add a solution of 4-nitrobenzohydrazide (0.01 mol) in ethanol (30 mL).

-

Reflux: Heat the reaction mixture under reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After completion, remove the excess solvent under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure product.[6]

The choice of an alcoholic solvent like ethanol is crucial as it effectively dissolves the reactants and the base. The final acidification step is necessary to protonate the potassium salt of the product, leading to its precipitation.

Spectroscopic Investigation of Tautomerism

A multi-spectroscopic approach is essential for the unambiguous characterization of the tautomeric forms.

Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence for the presence of the thione or thiol functional groups.

| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Reference |

| S-H (stretch) | Thiol | ~2550-2600 | [9] |

| C=S (stretch) | Thione | ~1250-1270 | [6] |

| N-H (stretch) | Thione | ~3100-3360 | [6] |

| C=N (stretch) | Both | ~1530-1650 | [6][9] |

The presence of a weak absorption band around 2550-2600 cm⁻¹ is a strong indicator of the thiol tautomer. Conversely, the absence of this band and the presence of a band in the 1250-1270 cm⁻¹ region, along with a broad N-H stretching band, confirms the predominance of the thione form.[6][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[10][11][12]

-

¹H NMR: The most telling signal is that of the labile proton. In the thione form, this appears as a broad singlet corresponding to the N-H proton, typically in the range of δ 12.0-15.0 ppm.[9] The S-H proton of the thiol form, if present, would resonate at a different chemical shift, though it is often not observed due to rapid exchange or low concentration.

-

¹³C NMR: The chemical shift of the carbon atom at position 2 of the oxadiazole ring is also diagnostic. In the thione form (C=S), this carbon is significantly deshielded and appears at a downfield chemical shift, often in the range of δ 178-180 ppm.[9]

Self-Validation in NMR: The integration of the N-H proton signal in ¹H NMR can provide a quantitative measure of the thione tautomer's concentration.[11] Comparing this with the integration of other non-labile protons in the molecule serves as an internal validation of the measurement.

UV-Vis Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the effects of solvent on the tautomeric equilibrium.[13][14] The thione and thiol tautomers have different chromophores and thus exhibit distinct absorption maxima. By analyzing the changes in the absorption spectra in solvents of varying polarity, one can infer the shift in the equilibrium position.[15][16][17] Generally, an increase in solvent polarity stabilizes the more polar thione tautomer, leading to a corresponding change in the UV-Vis spectrum.[15][16]

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not fixed and can be influenced by several factors.

Caption: Key factors influencing the thione-thiol equilibrium.

-

Substituent Effects: The electronic nature of the substituent at the 5-position of the oxadiazole ring can influence the acidity of the N-H proton and the stability of the respective tautomers. Electron-withdrawing groups can increase the acidity of the N-H proton, potentially shifting the equilibrium.

-

Solvent Polarity: This is a critical factor. Polar solvents, particularly those capable of hydrogen bonding, preferentially solvate and stabilize the more polar thione tautomer.[15][16] In contrast, nonpolar solvents may favor the thiol form to a greater extent.[16]

-

Temperature: Changes in temperature can alter the equilibrium constant of the tautomerization process, as described by the van't Hoff equation.

-

Concentration: At higher concentrations, intermolecular hydrogen bonding can lead to self-association, which may favor the thione form.[15]

Computational Chemistry Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for corroborating experimental findings and providing deeper mechanistic insights.[5][7][18]

Typical Computational Workflow:

-

Geometry Optimization: The geometries of both the thione and thiol tautomers are optimized to find their minimum energy structures.

-

Energy Calculation: The relative energies of the optimized structures are calculated to determine the more stable tautomer.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) and to simulate IR spectra for comparison with experimental data.

-

Solvent Effects: The influence of different solvents can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Transition State Search: The energy barrier for the proton transfer between the two tautomers can be calculated by locating the transition state structure.

These calculations can predict the predominant tautomer, the influence of substituents and solvents, and the energy barrier of the tautomerization process, providing a theoretical framework that complements experimental observations.[19]

Conclusion and Future Directions

The tautomerism of 5-substituted-1,3,4-oxadiazole-2-thiols is a fundamental aspect of their chemistry with direct implications for their physical properties, reactivity, and biological activity. A comprehensive understanding of the predominant thione form and the factors that influence the thione-thiol equilibrium is paramount for the rational design of new therapeutic agents based on this scaffold. The synergistic application of spectroscopic techniques and computational modeling provides a robust framework for the detailed investigation of this dynamic process. Future research in this area will likely focus on leveraging a deeper understanding of tautomerism to fine-tune the pharmacokinetic and pharmacodynamic properties of novel 1,3,4-oxadiazole-based drug candidates.

References

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Link

-

Cumper, C. W. N., & Singleton, A. (1967). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 45(23), 2819-2827. Link

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazol-2-thione with acridine 9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. Link

-

Contreras, R. H., & Tormena, C. F. (2013). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 17(13), 1388-1403. Link

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 2039-2043. Link

-

Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific. Link

-

Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of the American Chemical Society, 98(1), 171-179. Link

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Link

-

Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-204. Link

-

Tülü, M., & Yüksek, H. (2014). Direct and solvent-assisted thione–thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study. Journal of Molecular Structure, 1075, 466-474. Link

-

Elguero, J., Claramunt, R. M., & Lightner, D. A. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. Link

-

Demirbaş, N., Uğurluoğlu, R., & Demirbaş, A. (2005). 5-Furan-2yl[5][9][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][10][15] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 475-480. Link

-

Olaru, A., Nuţă, D. C., Măruţescu, L., Păun, A., & Missir, A. V. (2016). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Revista de Chimie, 67(10), 2059-2063. Link

-

Gavrilova, E. O., et al. (2020). Determination of low molecular thiols and protein sulfhydryl groups using heterocyclic disulfides. Journal of Analytical Chemistry, 75(11), 1363-1371. Link

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology. Link

-

Ahmadi, S., & Alipanahi, M. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. Link

-

Channar, P. A., et al. (2016). Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. Medicinal Chemistry Research, 25(7), 1349-1358. Link

-

El-Sayed, M. A. (2014). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. Link

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). (PDF) Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. Link

-

Anonymous. (n.d.). Tautomerism in aromatic heterocycles. Química Organica.org. Link

-

Anonymous. (n.d.). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. Link

-

Demirbaş, N., Uğurluoğlu, R., & Demirbaş, A. (2005). 5-Furan-2yl[5][9][10]oxadiazole-2-thiol, 5-furan-2yl-4H[9][10][15] triazole-3-thiol and their thiol-thione tautomerism. Molecules. Link

-

Asif, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Corrosion and Materials Degradation, 3(2), 263-284. Link

-

Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-216. Link

-

Jacquemin, D., & Adamo, C. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. Link

-

Anonymous. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. PharmaTutor. Link

-

El-Sayed, W. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. Link

-

Demirbaş, N., Uğurluoğlu, R., & Demirbaş, A. (2005). (PDF) 5-Furan-2yl[5][9][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][10][15] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. Link

-

Eckert, J. F., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536-2541. Link

-

Gzella, A., & Wujec, M. (2021). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 26(21), 6667. Link

-

Dobrowolski, J. C., & Mazurek, A. P. (2014). On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O). Journal of Molecular Structure, 1076, 339-348. Link

-

Ghasemi, J., & Ahmadi, S. (2016). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Link

-

Ghasemi, J., & Ahmadi, S. (2015). Density Functional Study of Solvent and Substitute Effects on the Tautomerism of 3-Hydroxy-1, 2, 4-Oxadiazole Derivatives. ResearchGate. Link

-

El-Sayed, W. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - NIH. Link

-

Anonymous. (n.d.). Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. ResearchGate. Link

-

Tülü, M., & Yüksek, H. (2014). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. Link

-

Wróblewska, A., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(8), 1644-1653. Link

-

Anonymous. (n.d.). Tautomerism of 1,3,4-oxadiazole. ResearchGate. Link

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 6. mdpi.com [mdpi.com]

- 7. Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one | Academic Journals and Conferences [science2016.lp.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to 1,3,4-Oxadiazole Derivatives in Modern Drug Discovery

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Design, synthesis and QSAR studies on a series of 2, 5-disubstituted- 1,3,4-oxadiazole derivatives of diclofenac and naproxen for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. eprints.utar.edu.my [eprints.utar.edu.my]

- 12. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 16. ijfmr.com [ijfmr.com]

- 17. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nanobioletters.com [nanobioletters.com]

The Advent and Ascendance of 5-Aminophenyl-Oxadiazole-Thiol Compounds: A Technical Guide for Drug Discovery Pioneers

An In-depth Exploration of the Discovery, History, and Synthetic Evolution of a Versatile Pharmacophore

Introduction: The Oxadiazole Scaffold - A Cornerstone of Medicinal Chemistry

The 1,3,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. First brought to the forefront of synthetic chemistry by Ainsworth in 1965, this aromatic core has become a versatile building block for the development of novel therapeutic agents.[1] Its inherent metabolic stability, coupled with its ability to act as a bioisostere for amide and ester functionalities, has cemented its importance in drug design.[2][3] Among the myriad of its derivatives, the 5-aminophenyl-1,3,4-oxadiazole-2-thiol core has emerged as a particularly fruitful pharmacophore, demonstrating a remarkable breadth of biological activities that continue to capture the attention of researchers worldwide. This technical guide delves into the discovery, historical evolution, and synthetic strategies underpinning this important class of compounds, providing a comprehensive resource for scientists engaged in the pursuit of new medicines.

The Genesis of a Pharmacophore: Early Synthetic Endeavors and Foundational Discoveries

While the parent 1,3,4-oxadiazole ring was described in the mid-20th century, the specific exploration of its 5-aryl-2-thiol derivatives gained momentum in the subsequent decades. A pivotal and well-established synthetic route to these compounds involves the intramolecular cyclization of acylhydrazides with carbon disulfide in a basic medium.[2][3][4][5] This robust and versatile method has been the workhorse for the synthesis of a vast array of 5-substituted-1,3,4-oxadiazole-2-thiols.

The journey towards the specific 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol scaffold is deeply intertwined with the broader exploration of oxadiazoles as potential therapeutic agents. A significant early contribution to this field was made by R.E. Ford and colleagues in a 1986 publication in the Journal of Medicinal Chemistry.[6] While the full historical context of the very first synthesis remains to be definitively pinpointed from available literature, this publication stands as a key early milestone in the investigation of related structures. Further evidence of active research in this area during the latter part of the 20th century is a 1990 US patent that details the synthesis of the closely related 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one, indicating a growing interest in the therapeutic potential of aminophenyl-substituted oxadiazoles.[7]

The core chemical transformation leading to the 5-aminophenyl-oxadiazole-thiol backbone is elegantly straightforward, yet its implications for medicinal chemistry have been profound. The presence of the aminophenyl group provides a crucial handle for further chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The thiol group, existing in tautomeric equilibrium with the thione form, offers another site for derivatization and interaction with biological targets.[4]

A Timeline of Therapeutic Exploration: From Antimicrobial to Anticancer and Beyond

The initial interest in 5-aminophenyl-oxadiazole-thiol compounds and their derivatives was largely driven by their potential as antimicrobial agents. The 1,3,4-oxadiazole nucleus, in general, has been a rich source of compounds with antibacterial, antifungal, and antitubercular activities.[1][2][4][8][9][10][11][12][13][14][15][16]

Early studies laid the groundwork for understanding the structure-activity relationships within this chemical class. The aminophenyl moiety, in particular, was recognized as a key contributor to the biological activity of these compounds. Over the years, extensive research has demonstrated that derivatives of the 5-aminophenyl-oxadiazole-thiol core exhibit a wide spectrum of pharmacological effects, including:

-

Antimicrobial Activity: These compounds have shown efficacy against a range of bacterial and fungal pathogens.[2][14][15][17]

-

Antitubercular Activity: The oxadiazole scaffold has been identified as a promising pharmacophore in the development of new treatments for tuberculosis.[10][11][12][13]

-

Anticancer Activity: More recent investigations have revealed the potential of these compounds as anticancer agents, with activity against various cancer cell lines.[2]

-

Anti-inflammatory and Analgesic Properties: The structural features of these molecules have also been associated with anti-inflammatory and pain-relieving effects.[4]

This expansion of recognized biological activities has fueled a continuous wave of research, with scientists exploring novel derivatives and their therapeutic applications.

Core Synthetic Methodologies: A Step-by-Step Guide

The synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is a well-established and reproducible process. The following section provides a detailed, step-by-step protocol for this key transformation, along with a discussion of the underlying chemical principles.

Experimental Protocol: Synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol

This protocol outlines the archetypal synthesis, which proceeds through the formation of a key hydrazide intermediate followed by cyclization.

Step 1: Synthesis of 4-Aminobenzohydrazide

-

Esterification of 4-Aminobenzoic Acid: To a solution of 4-aminobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture at reflux for several hours to facilitate the formation of methyl 4-aminobenzoate.

-

Work-up: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the methyl 4-aminobenzoate by recrystallization or column chromatography.

-

Hydrazinolysis: Dissolve the purified methyl 4-aminobenzoate in ethanol and add hydrazine hydrate.

-

Reflux: Heat the mixture at reflux for several hours to yield 4-aminobenzohydrazide.

-

Isolation: Upon cooling, the 4-aminobenzohydrazide will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry.

Causality Behind Experimental Choices: The esterification step is necessary to activate the carboxylic acid for subsequent reaction with hydrazine. The use of an acid catalyst accelerates this process. Hydrazinolysis of the ester is a standard and efficient method for the preparation of hydrazides.

Step 2: Cyclization to 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzohydrazide in ethanol.

-

Base Addition: Add an equimolar amount of potassium hydroxide to the solution and stir until it dissolves.

-

Carbon Disulfide Addition: Slowly add a slight excess of carbon disulfide to the reaction mixture.

-

Reflux: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions).

-

Acidification: After the reaction is complete, cool the mixture and carefully acidify it with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

Precipitation and Isolation: The desired product, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, will precipitate from the solution. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices: The basic conditions generated by potassium hydroxide are essential for the deprotonation of the hydrazide and the subsequent nucleophilic attack on the carbon disulfide. The refluxing temperature provides the necessary energy for the cyclization and dehydration steps. Acidification is crucial to protonate the intermediate potassium salt and precipitate the final thiol product.

Visualizing the Synthesis: A Workflow Diagram

Caption: Synthetic pathway for 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol.

Characterization and Physicochemical Properties

The structural confirmation of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives is typically achieved through a combination of spectroscopic techniques.

| Property | Description |

| Molecular Formula | C₈H₇N₃OS[18] |

| Molecular Weight | 193.23 g/mol [18] |

| Appearance | Typically a solid at room temperature. |

| Melting Point | Varies depending on purity. |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. |

| IUPAC Name | 5-(4-aminophenyl)-3H-1,3,4-oxadiazole-2-thione[18] |

| CAS Number | 32058-82-5[18] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the aminophenyl ring and the N-H and S-H protons (which may be exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring and the oxadiazole ring.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, C=N stretching of the oxadiazole ring, and the C=S stretching of the thione tautomer.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Future Directions and Perspectives

The journey of 5-aminophenyl-oxadiazole-thiol compounds from their initial synthesis to their current status as a versatile pharmacophore is a testament to the enduring power of heterocyclic chemistry in drug discovery. The foundational synthetic methods have provided a robust platform for the generation of diverse libraries of compounds, leading to the discovery of a wide array of biological activities.